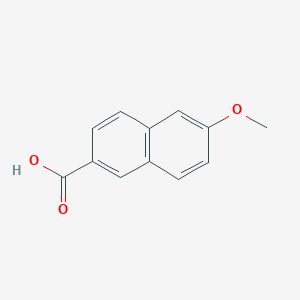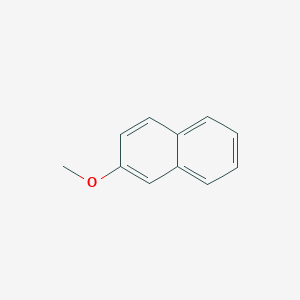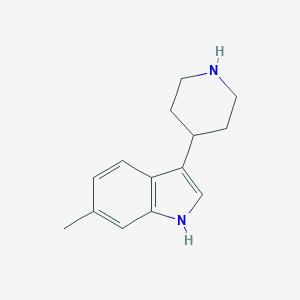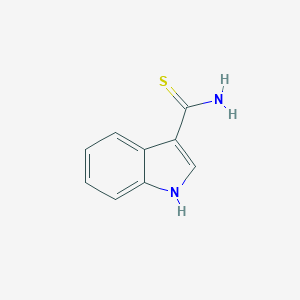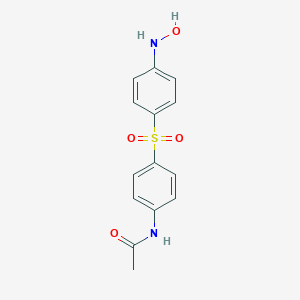
Monoacetyldapsone hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Monoacetyldapsone hydroxylamine, also known as MADH, is a chemical compound that has been extensively studied for its potential use in treating various diseases and disorders. This compound is a derivative of dapsone, which is a well-known drug used to treat leprosy and other skin conditions. In recent years, MADH has gained attention for its potential use in cancer treatment, as well as for its ability to modulate the immune system.
作用機序
The mechanism of action of Monoacetyldapsone hydroxylamine is not fully understood, but it is thought to involve the generation of reactive oxygen species (ROS) within cancer cells. ROS are highly reactive molecules that can damage cellular components, ultimately leading to cell death. Monoacetyldapsone hydroxylamine may also modulate the expression of certain genes involved in cell growth and differentiation.
生化学的および生理学的効果
Monoacetyldapsone hydroxylamine has been shown to have a number of biochemical and physiological effects. In addition to inducing apoptosis in cancer cells, Monoacetyldapsone hydroxylamine has been shown to modulate the immune system by increasing the production of certain cytokines and chemokines. It has also been shown to inhibit the growth of certain bacteria and fungi.
実験室実験の利点と制限
One advantage of Monoacetyldapsone hydroxylamine is that it is relatively easy to synthesize in the laboratory. It is also stable under a wide range of conditions, making it suitable for use in a variety of experiments. However, Monoacetyldapsone hydroxylamine can be toxic in high concentrations, and care must be taken when handling it.
将来の方向性
There are a number of potential future directions for research on Monoacetyldapsone hydroxylamine. One area of interest is the use of Monoacetyldapsone hydroxylamine in combination with other drugs to enhance its efficacy. Another area of interest is the development of Monoacetyldapsone hydroxylamine derivatives with improved pharmacokinetic properties. Additionally, further research is needed to fully understand the mechanism of action of Monoacetyldapsone hydroxylamine and its potential uses in treating other diseases and disorders.
In conclusion, Monoacetyldapsone hydroxylamine is a promising compound with potential applications in cancer treatment and immune modulation. Further research is needed to fully understand its mechanism of action and potential uses in other areas of medicine.
合成法
Monoacetyldapsone hydroxylamine can be synthesized by reacting dapsone with hydroxylamine in the presence of a catalyst, such as sodium acetate. The reaction yields Monoacetyldapsone hydroxylamine as a white crystalline solid, which can be purified using standard laboratory techniques.
科学的研究の応用
Monoacetyldapsone hydroxylamine has been studied extensively for its potential use in cancer treatment. Research has shown that Monoacetyldapsone hydroxylamine can induce apoptosis, or programmed cell death, in cancer cells. This makes it a promising candidate for use in chemotherapy, as it can selectively target cancer cells while leaving healthy cells unharmed.
特性
CAS番号 |
32604-86-7 |
|---|---|
製品名 |
Monoacetyldapsone hydroxylamine |
分子式 |
C14H14N2O4S |
分子量 |
306.34 g/mol |
IUPAC名 |
N-[4-[4-(hydroxyamino)phenyl]sulfonylphenyl]acetamide |
InChI |
InChI=1S/C14H14N2O4S/c1-10(17)15-11-2-6-13(7-3-11)21(19,20)14-8-4-12(16-18)5-9-14/h2-9,16,18H,1H3,(H,15,17) |
InChIキー |
YUWDJHZQRAHBBW-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)NO |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)NO |
その他のCAS番号 |
32604-86-7 |
同義語 |
N-[4-[[4-(Hydroxyamino)phenyl]sulfonyl]phenyl]acetamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



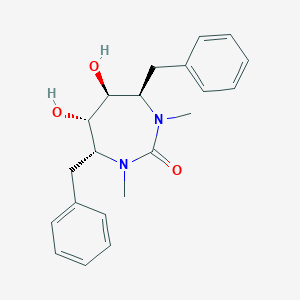
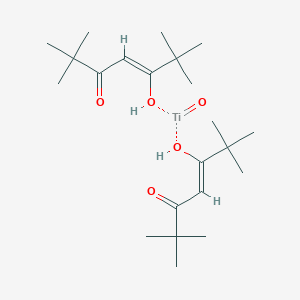
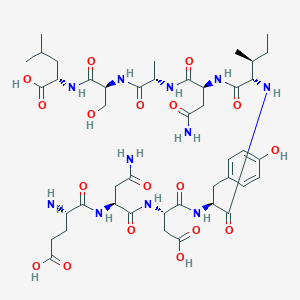
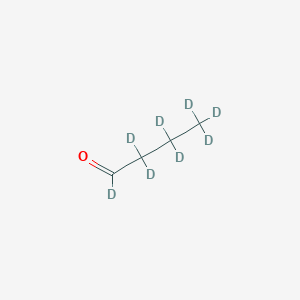
![4-[5-(3-Methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide](/img/structure/B124769.png)
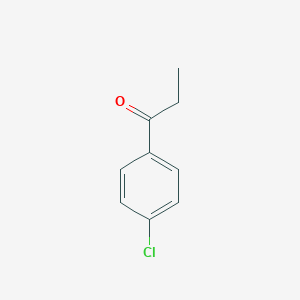
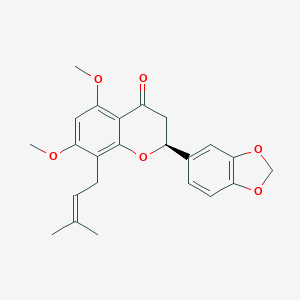
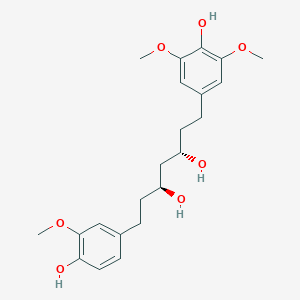
![tert-Butyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B124783.png)
